molecular formula C47H94N2O2 B14293976 N,N'-(Propane-1,3-diyl)didocosanamide CAS No. 116489-89-5

N,N'-(Propane-1,3-diyl)didocosanamide

Cat. No.: B14293976
CAS No.: 116489-89-5
M. Wt: 719.3 g/mol
InChI Key: VEWLCBPNOJYPLR-UHFFFAOYSA-N
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Description

N,N’-(Propane-1,3-diyl)didocosanamide: is a synthetic organic compound characterized by its unique structure, which includes a propane-1,3-diyl backbone linked to two docosanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Propane-1,3-diyl)didocosanamide typically involves the reaction of propane-1,3-diamine with docosanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of N,N’-(Propane-1,3-diyl)didocosanamide may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N’-(Propane-1,3-diyl)didocosanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines, altering the compound’s properties.

    Substitution: The amide groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N,N’-(Propane-1,3-diyl)didocosanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studying membrane dynamics and protein-lipid interactions.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism by which N,N’-(Propane-1,3-diyl)didocosanamide exerts its effects involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific proteins, altering their function and activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N’-(Propane-1,3-diyl)dibenzamide: Similar structure but with benzamide groups instead of docosanamide.

    N,N’-(Propane-1,3-diyl)diacrylamide: Contains acrylamide groups, used in polymer chemistry.

    N,N’-(Propane-1,3-diyl)dipicolinamide: Utilized in coordination chemistry and catalysis.

Uniqueness: N,N’-(Propane-1,3-diyl)didocosanamide is unique due to its long-chain docosanamide groups, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring specific interactions with lipid membranes or hydrophobic environments.

Properties

CAS No.

116489-89-5

Molecular Formula

C47H94N2O2

Molecular Weight

719.3 g/mol

IUPAC Name

N-[3-(docosanoylamino)propyl]docosanamide

InChI

InChI=1S/C47H94N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-42-46(50)48-44-41-45-49-47(51)43-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-45H2,1-2H3,(H,48,50)(H,49,51)

InChI Key

VEWLCBPNOJYPLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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